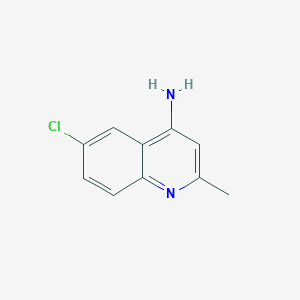
6-Chloro-2-methylquinolin-4-amine
概要
説明
6-Chloro-2-methylquinolin-4-amine is a heterocyclic compound . It is also known as 6-Chloro-2-methyl-4-quinolinamine . It is used as a pharmaceutical intermediate .
Synthesis Analysis
Quinoline derivatives are synthesized using various methods. The Combes/Conrad–Limpach reaction is one such method, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular formula of 6-Chloro-2-methylquinolin-4-amine is C10H9ClN2 . The molecular weight is 192.64 g/mol .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .科学的研究の応用
Antimicrobial Agents
6-Chloro-2-methylquinolin-4-amine: has been studied for its potential as an antimicrobial agent. Quinoline derivatives are known to exhibit significant activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity is attributed to the substitution on the heterocyclic pyridine ring, which can be modified to enhance efficacy .
Anticancer Activity
Quinoline compounds, including 6-Chloro-2-methylquinolin-4-amine , are being explored for their anticancer properties. Some derivatives have shown promise in inhibiting cancer cell growth and could be potential candidates for anticancer drug development .
Antimalarial Applications
The quinoline nucleus is a common feature in many antimalarial drugs. Derivatives of 6-Chloro-2-methylquinolin-4-amine may serve as scaffolds for developing new antimalarial agents, contributing to the fight against malaria .
Antidepressant and Anticonvulsant
Quinoline derivatives have been associated with central nervous system activities, including antidepressant and anticonvulsant effects. Research into 6-Chloro-2-methylquinolin-4-amine could lead to new treatments for depression and epilepsy .
Anti-inflammatory Properties
The compound’s potential anti-inflammatory effects make it a candidate for the development of new anti-inflammatory medications. This could have implications for treating various inflammatory disorders .
Tyrosine Kinase Inhibition
6-Chloro-2-methylquinolin-4-amine: derivatives may act as inhibitors of platelet-derived growth factor (PDGF) receptor tyrosine kinases (RTKs), which are important targets in cancer therapy. This application could lead to the development of novel targeted therapies .
作用機序
Target of Action
The primary targets of 6-Chloro-2-methylquinolin-4-amine are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
6-Chloro-2-methylquinolin-4-amine interacts with its targets by binding to the proteins in the PI3K/AKT/mTOR pathway . The compound’s binding energy is lower, indicating a strong interaction with the target proteins . This interaction results in the inhibition of the pathway, thereby affecting the growth and proliferation of cancer cells .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation, growth, and survival. By inhibiting this pathway, 6-Chloro-2-methylquinolin-4-amine can induce apoptosis and inhibit the proliferation of cancer cells .
Result of Action
The result of the action of 6-Chloro-2-methylquinolin-4-amine is the inhibition of cancer cell growth and proliferation . Specifically, it has been found to be active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value (IC50) of 29.4 μM .
Safety and Hazards
将来の方向性
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Therefore, the future directions of 6-Chloro-2-methylquinolin-4-amine could involve further exploration of its potential applications in these areas.
特性
IUPAC Name |
6-chloro-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQBRGIPLABKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497037 | |
| Record name | 6-Chloro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylquinolin-4-amine | |
CAS RN |
66735-24-8 | |
| Record name | 6-Chloro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-6-chloro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





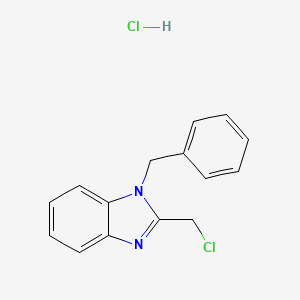
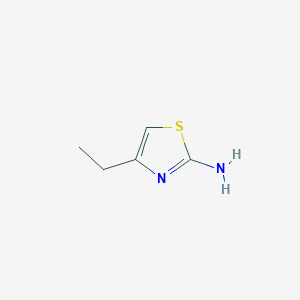

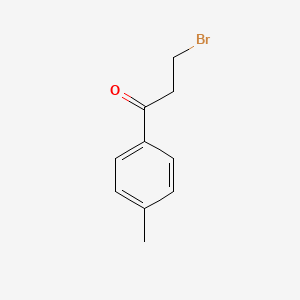
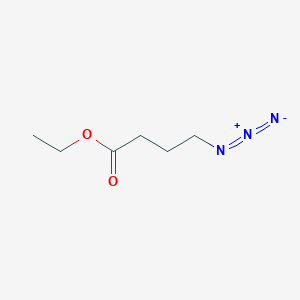
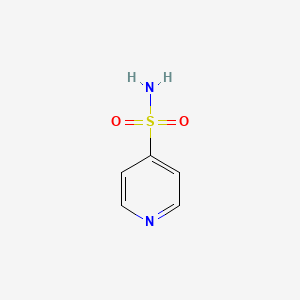
![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)
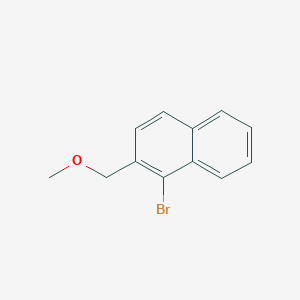



![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)